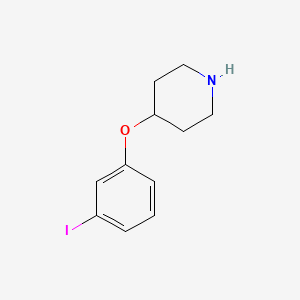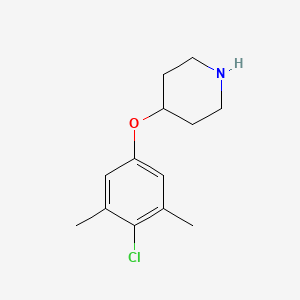
2-(Chloromethyl)-5-methoxy-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-5-methoxy-1,3-benzoxazole is a compound that belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. Benzoxazoles are known for their diverse pharmacological activities and are used as precursors in the synthesis of various derivatives with potential applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of benzoxazole derivatives often involves the cyclization of ortho-substituted phenols with appropriate precursors. For instance, the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, a related compound, was achieved through a simple method and confirmed by various spectroscopic techniques . Similarly, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, another related heterocycle, was performed through a multi-step process starting from methyl 4-hydroxy-3-methoxybenzoate, which included substitution, nitration, reduction, cyclization, and chlorination steps .
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is often characterized by spectroscopic methods such as NMR, IR, and mass spectrometry, as well as by X-ray crystallography. For example, the structure of a related compound, 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, was determined by single-crystal X-ray diffraction and supported by theoretical calculations using Hartree-Fock and Density Functional Theory methods .
Chemical Reactions Analysis
Benzoxazole derivatives can undergo various chemical reactions, including nucleophilic substitution, which can lead to the formation of fused heterocyclic systems. For instance, N-chloromethyl-2-thiono-benzoxazole underwent nucleophilic substitution by sulfur, oxygen, and nitrogen nucleophiles to afford s-triazolo- and 1,2,4-oxadiazolo fused systems . Additionally, 1-methoxypyrazole 2-oxides, which share a similar methoxy substitution pattern, were found to undergo acyloxy migration and abnormal reactions with phosphorus trichloride and benzoyl chloride, leading to chloromethylpyrazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives can be influenced by their substituents. For example, the chromogenic properties of a benzoxazole derivative were studied, showing solvatochromism at keto-enol equilibrium due to ground state intramolecular proton transfer. The excited-state intramolecular proton transfer resulted in intense fluorescence with an anomalous Stokes shift . The crystal structure of 2-chloromethyl-2λ5-2,2′(3H,3′H)-spirobis[1,3,2-benzoxazaphosphole] revealed a distorted trigonal-bipyramidal coordination around the phosphorus atom, which can affect its reactivity and interaction with other molecules .
Wissenschaftliche Forschungsanwendungen
Anticancer Agents Synthesis
- Scientific Field : Medicinal Chemistry
- Application Summary : 2-Chloromethyl-4 (3 H )-quinazolinones, which are structurally similar to 2-(Chloromethyl)-5-methoxy-1,3-benzoxazole, are valuable intermediates in the preparations of a wide range of biologically active compounds such as anticancer agents .
- Methods of Application : An improved one-step synthesis of 2-chloromethyl-4 (3 H )-quinazolinones utilizing o -anthranilic acids as starting materials was described. Based on it, 2-hydroxy-methyl-4 (3 H )-quinazolinones were conveniently prepared in one pot .
- Results or Outcomes : Two novel 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position were synthesized and showed promising anticancer activity in vitro .
Synthesis of Neonicotinoid Compounds
- Scientific Field : Organic Chemistry
- Application Summary : 2-Chloro-5-(chloromethyl)pyridine, a compound similar to 2-(Chloromethyl)-5-methoxy-1,3-benzoxazole, is used for the synthesis of various pharmaceutical compounds. It can also be used for the synthesis of new neonicotinoid compounds .
- Results or Outcomes : The outcomes of these syntheses were not specified in the source .
Chloromethylation of Aromatic Compounds
- Scientific Field : Organic Chemistry
- Application Summary : Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .
- Methods of Application : A series of aromatic hydrocarbons and O-carbethoxy phenol substrates were treated with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide .
- Results or Outcomes : The treatment affords the corresponding chloromethyl derivatives in good to excellent yields .
Production of Glycerol, Plastics, Epoxy Glues and Resins, Epoxy Diluents and Elastomers
- Scientific Field : Industrial Chemistry
- Application Summary : Epichlorohydrin, a compound structurally similar to 2-(Chloromethyl)-5-methoxy-1,3-benzoxazole, is used in the production of glycerol, plastics, epoxy glues and resins, epoxy diluents, and elastomers .
- Methods of Application : Epichlorohydrin is traditionally manufactured from allyl chloride in two steps, beginning with the addition of hypochlorous acid, which affords a mixture of two isomeric alcohols. In the second step, this mixture is treated with base to give the epoxide .
- Results or Outcomes : The outcomes of these syntheses were not specified in the source .
Chloromethylation of Aromatic Compounds
- Scientific Field : Organic Chemistry
- Application Summary : Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .
- Methods of Application : A series of aromatic hydrocarbons and O-carbethoxy phenol substrates were treated with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide .
- Results or Outcomes : The treatment affords the corresponding chloromethyl derivatives in good to excellent yields .
Production of Glycerol, Plastics, Epoxy Glues and Resins, Epoxy Diluents and Elastomers
- Scientific Field : Industrial Chemistry
- Application Summary : Epichlorohydrin, a compound structurally similar to 2-(Chloromethyl)-5-methoxy-1,3-benzoxazole, is used in the production of glycerol, plastics, epoxy glues and resins, epoxy diluents, and elastomers .
- Methods of Application : Epichlorohydrin is traditionally manufactured from allyl chloride in two steps, beginning with the addition of hypochlorous acid, which affords a mixture of two isomeric alcohols. In the second step, this mixture is treated with base to give the epoxide .
- Results or Outcomes : The outcomes of these syntheses were not specified in the source .
Safety And Hazards
Understanding the safety and hazards associated with a compound is crucial for handling and storage. However, I couldn’t find specific information on the safety and hazards of 2-(Chloromethyl)-5-methoxy-1,3-benzoxazole.
Zukünftige Richtungen
The future directions for a compound can involve potential applications, areas of research, and opportunities for development. Unfortunately, I couldn’t find specific information on the future directions for 2-(Chloromethyl)-5-methoxy-1,3-benzoxazole.
I’m sorry I couldn’t provide more detailed information. The compound you’re asking about may not be well-studied, or the information may not be readily available in the sources I have access to. If you have any other questions or need information on a different topic, feel free to ask!
Eigenschaften
IUPAC Name |
2-(chloromethyl)-5-methoxy-1,3-benzoxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-12-6-2-3-8-7(4-6)11-9(5-10)13-8/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNWQYOIWIVPTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=N2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-methoxy-1,3-benzoxazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1328562.png)


![5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328569.png)
![Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328570.png)
![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)
![Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328574.png)
![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)



